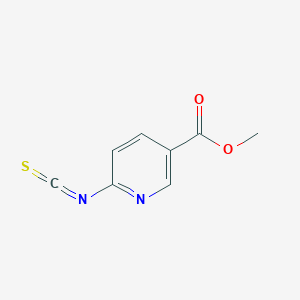
Methyl 6-isothiocyanatopyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-isothiocyanatopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isothiocyanate group at the 6th position and a carboxylate ester group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-isothiocyanatopyridine-3-carboxylate typically involves the reaction of 6-aminopyridine-3-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
6-aminopyridine-3-carboxylate+thiophosgene→Methyl 6-isothiocyanatopyridine-3-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
化学反应分析
Types of Reactions: Methyl 6-isothiocyanatopyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically in the presence of a base like triethylamine, and under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
科学研究应用
Methyl 6-isothiocyanatopyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Explored for its use in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Methyl 6-isothiocyanatopyridine-3-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is exploited in medicinal chemistry for the design of enzyme inhibitors or other bioactive compounds.
相似化合物的比较
Methyl 6-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of an isothiocyanate group.
Methyl 6-aminopyridine-3-carboxylate: Precursor in the synthesis of Methyl 6-isothiocyanatopyridine-3-carboxylate.
Methyl 6-hydroxypyridine-3-carboxylate: Contains a hydroxyl group at the 6th position.
Uniqueness: this compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
属性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC 名称 |
methyl 6-isothiocyanatopyridine-3-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-2-3-7(9-4-6)10-5-13/h2-4H,1H3 |
InChI 键 |
MZNZAHMGUKUSBB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


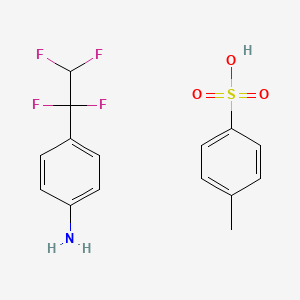
![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)
![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
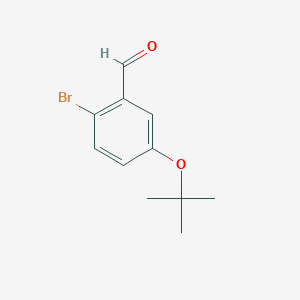
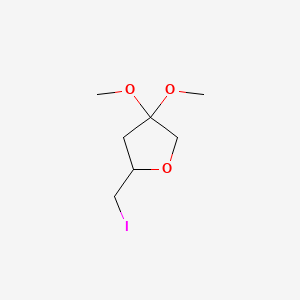

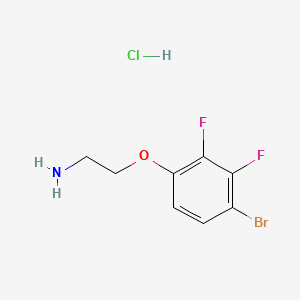
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
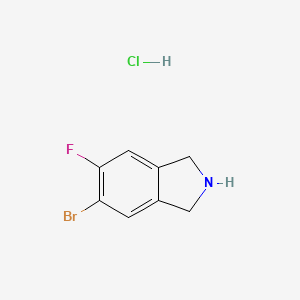
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
